molecular formula C17H17BrN6O2S B11055874 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055874
M. Wt: 449.3 g/mol
InChI Key: RLIRBPYNAWCPAQ-UHFFFAOYSA-N
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Description

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.

    Formation of the triazole ring: This step involves the cyclization of the intermediate with a suitable reagent to form the triazole ring.

    Formation of the thiadiazole ring: The final step involves the cyclization of the intermediate with sulfur and other reagents to form the thiadiazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and ring structures, which can lead to differences in their chemical properties and applications

Properties

Molecular Formula

C17H17BrN6O2S

Molecular Weight

449.3 g/mol

IUPAC Name

6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17BrN6O2S/c1-9-12(18)8-23(21-9)10(2)16-22-24-15(19-20-17(24)27-16)11-5-6-13(25-3)14(7-11)26-4/h5-8,10H,1-4H3

InChI Key

RLIRBPYNAWCPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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